molecular formula C19H20ClN3O3 B2654312 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea CAS No. 891108-87-5

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea

Cat. No.: B2654312
CAS No.: 891108-87-5
M. Wt: 373.84
InChI Key: VXRUSFMEYVEULL-UHFFFAOYSA-N
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Description

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Formation of 4-Chlorophenyl Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with a suitable amine to form the 4-chlorophenyl intermediate.

    Cyclization to Pyrrolidinone: The intermediate undergoes cyclization to form the pyrrolidinone ring, often using reagents like sodium hydride (NaH) and solvents such as dimethylformamide (DMF).

    Introduction of Methoxybenzyl Group: The final step involves the reaction of the pyrrolidinone intermediate with 2-methoxybenzyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, using reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOMe in methanol or ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-(2-methoxybenzyl)urea: Lacks the pyrrolidinone ring, resulting in different chemical properties.

    1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)urea: Lacks the methoxybenzyl group, affecting its biological activity.

    1-(1-(4-Chlorophenyl)-3-yl)-3-(2-methoxybenzyl)urea: Different substitution pattern on the pyrrolidinone ring.

Uniqueness

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidinone ring and methoxybenzyl group allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-[(2-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c1-26-17-5-3-2-4-13(17)11-21-19(25)22-15-10-18(24)23(12-15)16-8-6-14(20)7-9-16/h2-9,15H,10-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRUSFMEYVEULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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